Tropicamide-d3
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Overview
Description
Tropicamide-d3: is a deuterated form of tropicamide, a synthetic muscarinic antagonist. Tropicamide is primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic procedures . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tropicamide due to the presence of deuterium atoms, which can be traced more easily in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tropicamide involves several steps:
Starting Materials: The synthesis begins with 3-hydroxy-2-phenylpropionic acid and toluene.
Formation of 2-chlorocarbonyl-2-phenylethyl ester: This involves the addition of triethylamine and acetyl chloride, followed by heating and refluxing
Reaction with Ethylpyridin-4-ylmethylamine: The ester is then reacted with ethylpyridin-4-ylmethylamine in the presence of triethylamine and toluene
Hydrolysis and Crystallization: The product is hydrolyzed, extracted, and crystallized to obtain the final compound
Industrial Production Methods: The industrial production of tropicamide follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Tropicamide undergoes various chemical reactions, including:
Oxidation: Tropicamide can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: Tropicamide can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and sodium hydroxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tropicamide-d3 has several scientific research applications:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of tropicamide.
Biology: Helps in understanding the interaction of tropicamide with biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of tropicamide.
Industry: Employed in the development of new ophthalmic drugs and formulations .
Mechanism of Action
Tropicamide-d3 exerts its effects by blocking muscarinic acetylcholine receptors in the eye. This leads to the relaxation of the sphincter muscle of the iris and the ciliary muscle, resulting in pupil dilation and paralysis of accommodation . The molecular targets include the muscarinic receptors, and the pathways involved are primarily related to cholinergic signaling .
Comparison with Similar Compounds
Atropine: Another muscarinic antagonist used for similar purposes but with a longer duration of action.
Cyclopentolate: Used for pupil dilation but has a different onset and duration of action.
Homatropine: Similar to atropine but with a shorter duration of action.
Uniqueness of Tropicamide-d3: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. This allows for more precise tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)-N-(2,2,2-trideuterioethyl)propanamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/i1D3 |
InChI Key |
BGDKAVGWHJFAGW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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